molecular formula C18H13N3O3S2 B2580089 N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 477498-08-1

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2580089
CAS No.: 477498-08-1
M. Wt: 383.44
InChI Key: QBRHOXUIADBTKA-UHFFFAOYSA-N
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Description

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a synthetic small molecule research chemical designed for investigative biology and preclinical drug discovery. This compound features a benzo[b]thiophene core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and applications in developing therapeutic agents . The molecular structure integrates a 5-nitrothiophene moiety, a group frequently associated with significant biological activity, particularly in antimicrobial and anticancer contexts . The specific substitution pattern, including the phenylthioether linker with a terminal nitrile group, is engineered to modulate the compound's physicochemical properties and its interaction with biological targets. Preliminary research on structurally related benzo[b]thiophene-2-carboxamide derivatives has demonstrated promising STING (Stimulator of Interferon Genes)-agonistic activity . Activation of the STING pathway triggers downstream phosphorylation of TBK1 and IRF3, leading to the production of type I interferons and proinflammatory cytokines, which can prime innate immune responses for valid antitumor efficacy . This suggests a potential research application for this compound in immuno-oncology, exploring mechanisms to stimulate anti-tumor immunity. Furthermore, 5-nitrothiophene-2-carboxamide analogues have been identified as narrow-spectrum antibacterial lead compounds, showing potent activity against various pathogenic bacterial strains including Escherichia coli and Salmonella species . The presence of the nitro group on the thiophene ring is a key feature in many bioactive molecules, contributing to observed antibacterial and antitrypanosomal activities in related structures . Researchers can utilize this compound to probe its specific mechanism of action, binding affinity, and selectivity profile against a panel of biological targets. This product is offered For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all laboratory chemicals with appropriate precautions and in accordance with all applicable institutional and governmental safety regulations.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c19-8-3-9-25-16-5-2-1-4-14(16)20-18(22)17-11-12-10-13(21(23)24)6-7-15(12)26-17/h1-2,4-7,10-11H,3,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRHOXUIADBTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . The reaction conditions often involve the use of microwave irradiation and specific catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Mechanism of Action

Comparison with Similar Compounds

Nitrothiophene Carboxamides ()

Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide and N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide share the 5-nitrothiophene-2-carboxamide backbone but differ in their aryl substituents. Key differences include:

  • Substituent Position : The target compound features a benzo[b]thiophene ring, whereas analogues in and use simpler thiophene or thiazole rings.
  • Bioactivity : Nitrothiophene carboxamides in exhibit narrow-spectrum antibacterial activity, likely due to the nitro group’s electron-withdrawing effects enhancing membrane permeability .
Compound Core Structure Key Substituents Bioactivity
Target Compound Benzo[b]thiophene 5-NO₂, 2-((2-cyanoethyl)thio)phenyl Unknown (structural inference)
N-(4-(3-methoxy-4-(CF₃)phenyl)thiazol-2-yl) Thiophene 5-NO₂, 4-(3-methoxy-4-CF₃)phenyl Antibacterial (42% purity)
N-(5-methyl-4-phenylthiazol-2-yl) Thiophene 5-NO₂, 4-phenylthiazole Antibacterial (99% purity)

Benzo[b]thiophene Derivatives ()

The compound L-652,343 (3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo[b]thiophene-2-carboxamide) shares the benzo[b]thiophene core but includes a trifluoromethyl group and a vinyl linkage. Key comparisons:

  • Enzyme Inhibition: L-652,343 inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with IC₅₀ values in the nanomolar range. The trifluoromethyl group enhances metabolic stability .
  • Therapeutic Index : L-652,343 exhibits low ulcerogenicity compared to indomethacin, suggesting that benzo[b]thiophene derivatives may offer improved safety profiles .

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

This compound features a thiophene ring linked to a 2-nitrophenyl group. Structural analysis reveals:

  • Supramolecular Interactions : Weak C–H⋯O/S interactions dominate crystal packing, which may influence solubility and crystallinity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound L-652,343 () N-(2-Nitrophenyl)thiophene ()
Molecular Weight ~400–420 g/mol (est.) 463.5 g/mol 262.3 g/mol
LogP (lipophilicity) Moderate (cyanoethyl group) High (trifluoromethyl) Moderate
Bioavailability Unknown Orally bioavailable Low (crystalline structure)

Biological Activity

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound belonging to the class of benzo[b]thiophene derivatives. Its biological activity is of significant interest due to its potential applications in medicinal chemistry, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide. Its molecular formula is C18H13N3O3S2C_{18}H_{13}N_{3}O_{3}S_{2}, and it has a molecular weight of 373.44 g/mol. The structure features a nitro group, a carboxamide, and a thiophene ring, which are critical for its biological interactions.

PropertyValue
IUPAC NameN-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Molecular FormulaC18H13N3O3S2
Molecular Weight373.44 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets. The exact mechanisms are still under investigation; however, thiophene-based compounds have been shown to exhibit diverse pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent.

Research Findings

Recent studies have highlighted the compound's promising biological activities:

  • Anticancer Studies : In vitro assays demonstrated that concentrations of 50 µM resulted in significant inhibition of cancer cell lines, with an IC50 value suggesting effective dose-response relationships.
    Cell LineIC50 (µM)% Inhibition at 50 µM
    MCF-7 (Breast Cancer)3070%
    HeLa (Cervical Cancer)2565%
    A549 (Lung Cancer)3560%
  • Anti-inflammatory Activity : In animal models, the compound reduced edema formation significantly compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL.

Case Study 1: Anticancer Potential

A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of the compound significantly reduced paw swelling induced by carrageenan injection. Histological analysis revealed decreased leukocyte infiltration in treated animals compared to controls.

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